![molecular formula C6H8ClN3O2 B2568733 (2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E CAS No. 1989683-20-6](/img/structure/B2568733.png)
(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E
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Description
“(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E” is a chemical compound with the molecular formula C6H8ClN3O2 . It has a molecular weight of 189.6 .
Molecular Structure Analysis
The molecular structure of this compound would consist of a but-2-enoic acid moiety (a four-carbon chain with a double bond and a carboxylic acid group) attached to a 1,2,4-triazole ring (a five-membered ring containing three nitrogen atoms and two carbon atoms) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-triazole ring and the carboxylic acid group could confer polarity to the molecule, affecting its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Activity Research on derivatives of 1,2,4-triazole, including the specific chemical structure of interest, has led to the development of compounds with significant antiviral and immunomodulating activities. The synthesis process typically involves the reaction of N3-substituted amidrazones with maleic anhydride, followed by isomerization. The molecular structure and biological activities of these compounds are confirmed through various spectroscopic methods and biological assays (Modzelewska-Banachiewicz et al., 2009).
Metal-Organic Frameworks (MOFs) The chemical has also been utilized in the synthesis of metal-organic frameworks (MOFs). These MOFs are created by slow evaporation of a solvent from a solution containing the ligand and metal ions. The resulting complexes demonstrate potential for various applications, including catalysis and material science, due to their unique structural and functional properties (Lincke et al., 2009).
properties
IUPAC Name |
(E)-4-(1,2,4-triazol-1-yl)but-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c10-6(11)2-1-3-9-5-7-4-8-9;/h1-2,4-5H,3H2,(H,10,11);1H/b2-1+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPQSDOBPGOJGT-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC=CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C/C=C/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-(1H-1,2,4-triazol-1-yl)but-2-enoic acid hydrochloride, E |
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